molecular formula C20H28O12 B217215 Apiopaeonoside CAS No. 100291-86-9

Apiopaeonoside

Cat. No.: B217215
CAS No.: 100291-86-9
M. Wt: 460.4 g/mol
InChI Key: IRLNKOAURQPXIQ-UHFFFAOYSA-N
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Description

It is a glycoside derivative of paeonol, specifically identified as paeonol-D-apio-β-D-furanosyl (1→6)-β-D-glucopyranoside . This compound is part of the monoterpene glycosides family and has been studied for its various pharmacological properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Apiopaeonoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Apiopaeonoside is unique due to its specific glycoside structure. Similar compounds include:

This compound stands out due to its unique combination of glycoside moieties, which contribute to its distinct pharmacological profile.

Properties

IUPAC Name

1-[2-[6-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O12/c1-9(22)11-4-3-10(28-2)5-12(11)31-18-16(25)15(24)14(23)13(32-18)6-29-19-17(26)20(27,7-21)8-30-19/h3-5,13-19,21,23-27H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLNKOAURQPXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905328
Record name 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100291-86-9
Record name Apiopaeonoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100291869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-5-methoxyphenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is apiopaeonoside and where is it found?

A1: this compound is a natural compound found in the root of the Paeonia suffruticosa plant, also known as the tree peony. [, ] This plant is commonly used in traditional Chinese medicine. []

Q2: What is the chemical structure of this compound?

A2: this compound is a paeonol glycoside. Its structure consists of a paeonol molecule linked to a disaccharide composed of D-apiose and D-glucose. The full chemical name is paeonol-[D-apio-β-D-furanosyl (1→6)-β-D-glucopyranoside. []

Q3: Has this compound been investigated for its biological activity?

A3: Yes, studies have shown that this compound exhibits tyrosinase inhibitory activity. [] Tyrosinase is a key enzyme involved in melanin production, and inhibitors of this enzyme are of interest for developing skin-lightening agents. []

Q4: What analytical techniques are used to identify and quantify this compound?

A4: Several techniques have been employed to study this compound, including:

  • High-performance thin-layer chromatography (HPTLC): This method has been used to quantify this compound levels in Paeonia suffruticosa roots at different stages of plant growth. []
  • High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS): This technique was used to identify this compound as a tyrosinase binder in San-Bai decoction, a traditional Chinese medicine. []
  • Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS): This method was used to analyze this compound content in Paeonia lactiflora roots of different ages, diameters, and with or without specific markings. []

Q5: What other compounds are often found alongside this compound in Paeonia species?

A5: Research frequently identifies this compound in conjunction with other bioactive compounds, including:

  • Paeoniflorin: A prominent monoterpene glycoside in Paeonia species. [, , , ]
  • Benzoylpaeoniflorin: A paeoniflorin derivative also found in these plants. [, , ]
  • Oxypaeoniflorin: Another related monoterpene glycoside. [, ]
  • Paeonol: A phenolic compound found in Paeonia species. [, , ]
  • Paeonoside and Paeonolide: Additional glycosides present in these plants. [, ]

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